Methyl cyclohexanecarboxylate
Overview
Description
Methyl cyclohexanecarboxylate is an aliphatic ester that has been used in a variety of chemical synthesis studies . It is a methyl ester resulting from the formal condensation of the carboxy group of cyclohexanecarboxylic acid with methanol . It has a role as a human metabolite and a flavouring agent .
Molecular Structure Analysis
The molecular formula of Methyl cyclohexanecarboxylate is C8H14O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Physical And Chemical Properties Analysis
Methyl cyclohexanecarboxylate has a molecular weight of 142.20 g/mol . It is a liquid at room temperature . The refractive index is n20/D 1.443 (lit.) . The boiling point is 183 °C (lit.) .
Scientific Research Applications
Chemical Synthesis
Methyl cyclohexanecarboxylate can be used in chemical synthesis studies . Its structure and properties make it a useful reagent in the synthesis of other organic compounds.
Study of Thermodynamic Properties
The compound can be used in the study of thermodynamic properties . Researchers can use it to understand the behavior of similar compounds under different conditions.
Material in Chemical Industry
Methyl cyclohexanecarboxylate can be used as a raw material in the chemical industry . It can be used in the production of other chemicals or products.
Research and Development
In research and development settings, Methyl cyclohexanecarboxylate can be used to explore new reactions, synthesize new compounds, or develop new chemical processes .
Safety and Hazards
Methyl cyclohexanecarboxylate is classified as a flammable liquid and vapor . It is advised to keep away from heat/sparks/open flames/hot surfaces . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of skin contact, take off immediately all contaminated clothing and rinse skin with water/shower .
Mechanism of Action
Target of Action
Methyl cyclohexanecarboxylate is an endogenous metabolite . As such, it interacts with various biochemical processes within the body.
Biochemical Pathways
As an endogenous metabolite, it is likely involved in various metabolic pathways within the body .
Result of Action
As an endogenous metabolite, it likely has a role in various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl cyclohexanecarboxylate. For instance, the compound’s stability and reactivity can be affected by temperature . .
properties
IUPAC Name |
methyl cyclohexanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPRMPSCMSAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074303 | |
Record name | Methyl cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid; cheese-like odour | |
Record name | Methyl cyclohexanecarboxylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20836 | |
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Record name | Methyl cyclohexanecarboxylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
183.00 °C. @ 760.00 mm Hg | |
Record name | Methyl cyclohexanecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031343 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |
Record name | Methyl cyclohexanecarboxylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.999 | |
Record name | Methyl cyclohexanecarboxylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl cyclohexanecarboxylate | |
CAS RN |
4630-82-4 | |
Record name | Methyl cyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4630-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl cyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL CYCLOHEXANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96144H696Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl cyclohexanecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031343 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl cyclohexanecarboxylate?
A1: The molecular formula of methyl cyclohexanecarboxylate is C8H14O2, and its molecular weight is 142.20 g/mol.
Q2: Is there any spectroscopic data available for methyl cyclohexanecarboxylate?
A2: Yes, research has explored the 13C NMR spectra of methyl cyclohexanecarboxylate and its stereoisomers. [, ] This data provides insights into the structural conformation and can be used for identification and analysis. Additionally, studies have investigated the infrared spectra of methyl cyclohexanecarboxylate and related compounds. [, ]
Q3: What are the applications of methyl cyclohexanecarboxylate in catalysis?
A3: Methyl cyclohexanecarboxylate is primarily studied as a product in the carbonylation of cyclohexene, a reaction with significant industrial importance. [] Researchers have investigated the kinetics and mechanisms of this reaction using palladium(II) chloride–triphenylphosphine as a catalyst. []
Q4: Are there other catalytic reactions involving methyl cyclohexanecarboxylate?
A4: Research highlights the use of methyl cyclohexanecarboxylate as a starting material in the synthesis of 2-oxaspiro[3.5]nonane-1-ones, which are analogs of the natural product anisatin. [] This synthesis involves a multi-step process including oxidation and rearrangement reactions.
Q5: How does the structure of methyl cyclohexanecarboxylate relate to its reactivity?
A5: Studies on the kinetics of acid- or base-catalyzed methanolysis of methyl cyclohexanecarboxylate and similar esters reveal the influence of steric and polar effects on reactivity. [] These findings contribute to understanding the structure-activity relationship for this class of compounds.
Q6: Are there specific structural modifications of methyl cyclohexanecarboxylate that impact its properties?
A6: Research on the free-radical chlorination of methyl cyclohexanecarboxylate and its derivatives investigates the stereochemistry of the reaction. [, , ] Understanding the stereoselectivity of these reactions is crucial for predicting product outcomes and designing targeted synthesis.
Q7: How is methyl cyclohexanecarboxylate detected and quantified?
A7: Gas chromatography coupled with flame ionization detection (GC-FID) and headspace solid phase microextraction with gas chromatography coupled to mass spectrometry (HS-SPME-GC-MS) are employed to analyze methyl cyclohexanecarboxylate. [] These techniques are particularly useful for identifying adulterants in extra virgin olive oil. []
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